molecular formula C15H13N3O4S B5067533 3-(2-NITROPHENYL)-1-(2-PHENOXYACETYL)THIOUREA

3-(2-NITROPHENYL)-1-(2-PHENOXYACETYL)THIOUREA

Cat. No.: B5067533
M. Wt: 331.3 g/mol
InChI Key: BETZECOXTPTEJW-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-1-(2-phenoxyacetyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrophenyl)-1-(2-phenoxyacetyl)thiourea typically involves the reaction of 2-nitroaniline with phenoxyacetyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-1-(2-phenoxyacetyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxyacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-1-(2-phenoxyacetyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and phenoxyacetyl groups may play a role in binding to these targets, while the thiourea moiety could be involved in redox reactions or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with diverse applications.

    Phenylthiourea: Contains a phenyl group instead of a nitrophenyl group.

    Nitrophenylthiourea: Contains a nitrophenyl group but lacks the phenoxyacetyl group.

Uniqueness

3-(2-Nitrophenyl)-1-(2-phenoxyacetyl)thiourea is unique due to the presence of both the nitrophenyl and phenoxyacetyl groups, which may confer distinct chemical and biological properties compared to other thioureas

Properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14(10-22-11-6-2-1-3-7-11)17-15(23)16-12-8-4-5-9-13(12)18(20)21/h1-9H,10H2,(H2,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETZECOXTPTEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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